molecular formula C14H19NO2 B1443348 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol CAS No. 934182-73-7

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

Cat. No. B1443348
M. Wt: 233.31 g/mol
InChI Key: FCQHVMVLHYLCFT-UHFFFAOYSA-N
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Description

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol is a chemical compound with the molecular formula C14H19NO2 . It has a molecular weight of 233.31 . The compound is typically in the form of a solid or semi-solid or liquid .


Synthesis Analysis

The synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol involves several steps. One method involves the reaction of tetrahydropyran-4-one with paraformaldehyde in isopropanol at 65°C. This is followed by the addition of a mixture of benzylamine and acetic acid in isopropanol. The reaction mixture is then allowed to stir for 1 hour at 65°C. After cooling to room temperature, the reaction is quenched with water, basified with 1N NaOH, and extracted with Et2O .


Molecular Structure Analysis

The InChI code for 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol is 1S/C14H17NO2/c16-14-12-7-15 (8-13 (14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 .


Physical And Chemical Properties Analysis

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol has a molecular weight of 231.29 g/mol . It is typically stored at a temperature of 2-8°C in a sealed, dry environment . The compound is typically in the form of a solid or semi-solid or liquid .

Scientific Research Applications

Structural Analysis

  • Steric Structure : A study by Klepikova et al. (2003) using 1H NMR spectroscopy revealed that derivatives of 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones, including 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, exist in double chair conformations in solution. This structural understanding is crucial for applications in chemical synthesis and drug design (Klepikova et al., 2003).

Synthesis and Conformational Studies

  • Synthesis and Stereochemistry : Research by Tran et al. (2007) explored the synthesis and stereochemistry of similar compounds, focusing on the formation of tertiary alcohols with aryl groups. Their X-ray analyses provided insights into the conformations of these compounds, which is significant for understanding their reactivity and potential applications (Tran et al., 2007).

Chemical Reactions and Properties

  • Redox Reactions : Vatsadze et al. (2006) examined the redox reaction mechanism of a derivative of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol. Understanding these mechanisms can be useful in developing new synthetic methods and potentially in pharmacological applications (Vatsadze et al., 2006).

Antimicrobial Properties

  • Antimicrobial Activity : A study by Parthiban et al. (2009) on bicyclic oxime ethers, which are structurally related to 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, showed significant antimicrobial activity. This suggests potential applications of similar compounds in the development of new antimicrobial agents (Parthiban et al., 2009).

Applications in Organic Synthesis

  • Catalysis in Alcohol Oxidation : Toda et al. (2023) identified homologues of 9-azabicyclo[3.3.1]nonan-9-ol, which efficiently catalyze the oxidation of secondary alcohols. This indicates the potential of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol in catalytic applications (Toda et al., 2023).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335. Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQHVMVLHYLCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2O)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
Reactant of Route 2
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
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7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
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7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
Reactant of Route 6
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

Citations

For This Compound
1
Citations
KF McClure, E Darout, CRW Guimarães… - Journal of medicinal …, 2011 - ACS Publications
The synthesis and properties of the bridged piperidine (oxaazabicyclo) compounds 8, 9, and 11 are described. A conformational analysis of these structures is compared with the …
Number of citations: 55 pubs.acs.org

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